
3,5-Bis(trifluoromethyl)benzophenone
Overview
Description
3,5-Bis(trifluoromethyl)benzophenone (3,5-BTM-BP) is a compound that belongs to the family of benzophenones and is widely used in scientific research. It is a colorless, crystalline solid that is insoluble in water and soluble in most organic solvents. 3,5-BTM-BP has a wide range of applications, including as a photoinitiator in photopolymerization reactions, as a reagent for the synthesis of various compounds, and as a catalyst in various reactions. This compound has also been used in the synthesis of drugs and other pharmaceuticals.
Scientific Research Applications
Spectroscopic Analysis and Biological Activity
3,5-Bis(trifluoromethyl)benzophenone (TFMBP) has been studied using FT-IR and FT-Raman spectroscopy. The research involves analyzing its natural bond orbital, HOMO-LUMO energy gap, and various intramolecular interactions. Additionally, its polarizability and hyperpolarizability have been computed, providing insights into its electronic structure. This compound's UV-VIS spectral analyses have also been conducted, contributing to understanding its electronic transitions (Mahalakshmi & Balachandran, 2014).
Application in Organic Synthesis
This compound is mentioned in the context of the synthesis of (R)-3-METHYL-3-PHENYL-1-PENTENE via catalytic asymmetric hydrovinylation. It highlights its use in complex organic synthesis processes (Smith et al., 2008).
Thermally Stable Polyimides
A novel method for preparing asymmetric fluorinated aromatic diamines derived from this compound has been explored. These compounds are used to create polyimides with good thermal stability and desirable properties like low dielectric constants and moisture absorption, making them suitable for various industrial applications (Bu et al., 2011).
Catalytic Applications
The compound has been used in a study exploring the addition of olefins to aromatic ketones catalyzed by Rh(I) Olefin Complexes. This research contributes to the understanding of catalytic processes involving this compound (Lenges & Brookhart, 1999).
Interaction with Other Compounds
The interaction of this compound with other compounds like 2-butanone and benzophenone has been investigated. This study used spectroscopy and single-crystal X-ray diffraction to understand the interactions and formation of complexes, contributing to knowledge in the field of coordination chemistry (Titov et al., 2012).
Biosynthesis in Plants
This compound is involved in the biosynthesis of biphenyls and benzophenones in plants. This research delves into the enzymatic pathways and genetic origins of these compounds, enhancing our understanding of plant biochemistry and potential applications in biotechnology (Beerhues & Liu, 2009).
Antimicrobial Properties
A study on the synthesis of novel triazolopyrimidines involving this compound has been carried out, with an emphasis on evaluating their antibacterial and antifungal activities. This illustrates the potential of derivatives of this compound in developing new antimicrobial agents (Vora & Vyas, 2019).
Biocatalytic Applications
The compound has been used in a study focusing on the asymmetric biocatalytic reduction to produce chiral alcohols, showcasing its application in enantioselective synthesis, which is crucial in pharmaceutical production (Wang et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3,5-Bis(trifluoromethyl)benzophenone is the polysulfides in lithium-sulfur (Li-S) batteries . These polysulfides are responsible for the shuttle effect, which poses a significant obstacle to the commercialization of Li-S batteries .
Mode of Action
This compound, when modified into a triazine-based covalent organic framework (BTFMB-TzDa), interacts with its targets by suppressing the diffusion of polysulfides . This is achieved through the high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator .
Biochemical Pathways
The suppression of polysulfide diffusion leads to improved capacity and cyclic stability of Li-S batteries . This is a significant advancement in the field of battery technology, particularly for Li-S batteries.
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties in terms of its impact on the performance of Li-S batteries. The BTFMB-TzDa modified separator exhibits a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C . Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .
Result of Action
The result of the action of this compound is the successful suppression of the shuttle effect of polysulfides in Li-S batteries . This leads to improved capacity and cyclic stability of these batteries .
Action Environment
The action of this compound is influenced by the environment within the Li-S battery. The high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator successfully suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li-S batteries . This suggests that the compound’s action, efficacy, and stability are influenced by the chemical environment within the battery.
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O/c16-14(17,18)11-6-10(7-12(8-11)15(19,20)21)13(22)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETSMUIBVUASOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175458 | |
| Record name | 3,5-Bis(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21221-93-2 | |
| Record name | [3,5-Bis(trifluoromethyl)phenyl]phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21221-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)benzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021221932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(trifluoromethyl)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-BIS(TRIFLUOROMETHYL)BENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSN9ALL3TP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


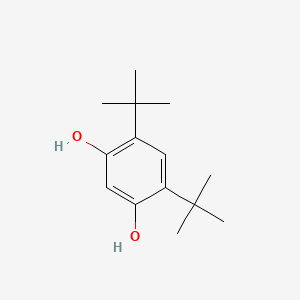
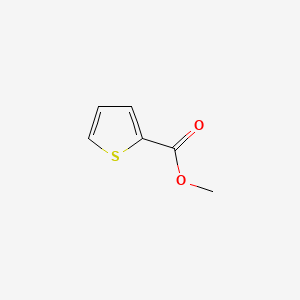
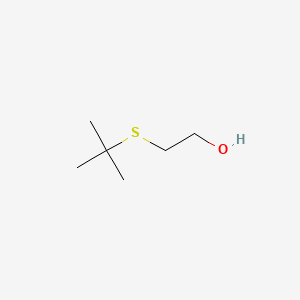
acetate](/img/structure/B1329519.png)
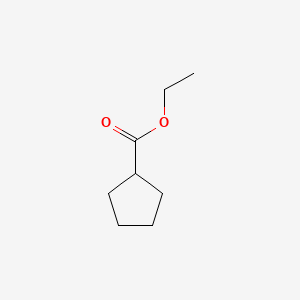



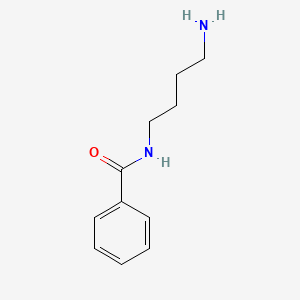

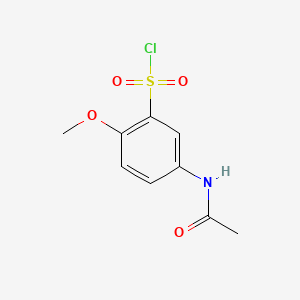


![[1,1'-Bianthracene]-3,3'-disulfonic acid, 4,4'-diamino-9,9',10,10'-tetrahydro-9,9',10,10'-tetraoxo-, disodium salt](/img/structure/B1329539.png)
